molecular formula C10H16Cl2N2O3S B562426 3-Chloro-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride CAS No. 86244-33-9

3-Chloro-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride

Cat. No.: B562426
CAS No.: 86244-33-9
M. Wt: 315.209
InChI Key: YDMHMKZYNOPCJR-UHFFFAOYSA-N
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Description

3-Chloro-3-(4’-methoxy-3’-sulfonamidophenyl)-2-propylamine, Hydrochloride is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of a sulfonamide group often imparts significant biological activity to these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-(4’-methoxy-3’-sulfonamidophenyl)-2-propylamine, Hydrochloride typically involves multiple steps:

    Formation of the Sulfonamide Group: This step involves the reaction of a suitable amine with a sulfonyl chloride to form the sulfonamide.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-3-(4’-methoxy-3’-sulfonamidophenyl)-2-propylamine, Hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

    Pathways Involved: Inhibition of enzyme activity, disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Used in the treatment of bacterial infections.

Uniqueness

3-Chloro-3-(4’-methoxy-3’-sulfonamidophenyl)-2-propylamine, Hydrochloride is unique due to its specific structural features, such as the presence of a methoxy group and a chlorine atom, which may impart distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

5-(2-amino-1-chloropropyl)-2-methoxybenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O3S.ClH/c1-6(12)10(11)7-3-4-8(16-2)9(5-7)17(13,14)15;/h3-6,10H,12H2,1-2H3,(H2,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMHMKZYNOPCJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=C(C=C1)OC)S(=O)(=O)N)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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